molecular formula C19H23FN4O2 B2536873 (4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-52-8

(4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2536873
CAS No.: 946248-52-8
M. Wt: 358.417
InChI Key: QYGXQOXXXQEKNA-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23FN4O2 and its molecular weight is 358.417. The purity is usually 95%.
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Scientific Research Applications

Analytical Techniques and Drug Degradation Products

  • Analysis of Flunarizine and Degradation Products : A study detailed the separation and analysis of flunarizine (a compound with a similar complex structure, involving fluorophenyl and piperazine components) and its degradation products using micellar liquid chromatography and microemulsion liquid chromatography, highlighting the importance of analytical chemistry in pharmaceutical quality control (El-Sherbiny et al., 2005).

Synthesis and Biological Activity

  • Triazole Analogues of Piperazine : Research into novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, which are structurally related, demonstrated significant antibacterial activity, suggesting potential for development into new antimicrobial agents (Nagaraj et al., 2018).

Drug Synthesis and Potential Therapeutic Applications

  • Antimigraine Drug Synthesis : The synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine, a compound structurally related to the query compound, showcases the process of developing new therapeutic agents for specific health conditions like migraines (Narsaiah & Kumar, 2010).

Novel Derivatives for Receptor Activity

  • Selective 5-HT1A Receptor Agonists : A study on novel derivatives that improve oral bioavailability for 5-HT1A receptor agonists, which are relevant for treating conditions such as depression, highlights the ongoing research into improving drug efficacy and patient outcomes (Vacher et al., 1999).

Properties

IUPAC Name

(4-fluorophenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-3-12-26-18-13-17(21-14(2)22-18)23-8-10-24(11-9-23)19(25)15-4-6-16(20)7-5-15/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXQOXXXQEKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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